molecular formula C20H24N8O2 B606548 3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile CAS No. 1404095-34-6

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Cat. No. B606548
M. Wt: 408.46
InChI Key: IENLGMOXAQMNEH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCT244747 is a potent inhibitor of checkpoint kinase 1 (Chk1;  IC50 = 8 nM). It is selective for Chk1 over FLT3, Chk2, and CDK1 (IC50s = 600, >10,000, and >10,000 nM, respectively) as well as a panel of 121 additional kinases at a concentration of 10 μM. CCT244747 reverses cell cycle arrest at the G2/M phase induced by etoposide and SN-38 in HT-29 cells and gemcitabine in SW620 cells, indicating cellular G2 checkpoint abrogation. It potentiates the genotoxicity of SN-38, gemcitabine, and etoposide in HT-29, SW620, MiaPaCa-2, and Calu-6 cells with potentiation index (PI) values ranging from 1.9-8.5, 2.6-12.2, 5-16, and 1.4-5.6, respectively. In vivo, CCT244747 (75 mg/kg), in combination with irinotecan or gemcitabine, increases the delay of tumor growth in SW620 and Calu-6 mouse xenograft models, respectively.
CCT244747 is a novel potent, highly selective, orally active ATP-competitive CHK1 inhibitor with potential anticancer activity. CCT244747 inhibited cellular CHK1 activity (IC 29-170 nmol/L), significantly enhanced the cytotoxicity of several anticancer drugs, and abrogated drug-induced S and G arrest in multiple tumor cell lines. CCT244747 represents the first structural disclosure of a highly selective, orally active CHK1 inhibitor and warrants further evaluation alone or combined with genotoxic anticancer therapies.

Scientific Research Applications

Heterocyclic Synthesis

Research has shown the utility of enaminonitriles, including compounds related to the one , in the synthesis of various heterocyclic compounds. Enaminonitriles are key intermediates for synthesizing a wide range of derivatives like pyrazole, pyridine, and pyrimidine, which have numerous applications in medicinal and synthetic chemistry (Fadda et al., 2012).

Synthesis of Pyrazole and Pyridine Derivatives

Another study outlines the synthesis of new pyrazole and pyridine derivatives using similar compounds. These derivatives are often pursued for their potential biological activities and applications in drug design (Sayed et al., 2002).

Reactivity in Synthesis of Pyrimidine Derivatives

Enaminonitriles like the one have been used to react with various reagents to synthesize pyrimidine derivatives. These derivatives are significant due to their applications in pharmaceuticals and agrochemicals (Abdallah, 2007).

Coumarinyl-Substituted Pyrazolopyrimidines Synthesis

Studies also demonstrate the synthesis of 3-coumarinyl-substituted pyrazolopyrimidines, which have applications in medicinal chemistry due to their potential biological activities (Rao & Reddy, 2008).

Synthesis of Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives

The utility of similar compounds in synthesizing a range of heterocyclic compounds, including azoles and pyrimidines, is well-documented. These compounds have diverse applications in drug development and organic synthesis (Farag et al., 2011).

Pteridine Synthesis

Pteridines, which are compounds relevant to biological processes and medicinal chemistry, can be synthesized from similar enaminonitriles (Albert & Ota, 1971).

Synthesis of Pyrazole-4-Carbonitriles

Research has focused on synthesizing pyrazole-4-carbonitriles using acrylonitriles, with potential applications in developing compounds with interesting biological properties (Mcfadden & Huppatz, 1991).

Imidazo[1,2-a]pyridines Synthesis

The transformation of pyrido[1,2-a]pyrazine ring systems into imidazo[1,2-a]pyridines and related compounds using enaminonitriles has been explored, demonstrating the compound's versatility in synthetic organic chemistry (Kolar et al., 1996).

Synthesis and Antimicrobial Activity of Heterocycles

Compounds like the one have been utilized in synthesizing new heterocycles with potential antimicrobial activity, contributing to the development of new antibiotics and antifungal agents (Abu-Melha, 2013).

Synthesis of Polyfunctionally Substituted Pyrazolonaphthyridines

The precursor 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile, similar to the compound , is used in synthesizing various naphthyridines and related compounds. These compounds have potential applications in various fields of chemistry and pharmacology (Aly, 2006).

properties

IUPAC Name

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8O2/c1-13(11-27(2)3)30-20-16(7-21)22-10-19(26-20)25-18-6-17(29-5)15(9-23-18)14-8-24-28(4)12-14/h6,8-10,12-13H,11H2,1-5H3,(H,23,25,26)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENLGMOXAQMNEH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C(C(=C2)OC)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Reactant of Route 2
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3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Reactant of Route 3
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3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

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